molecular formula C9H7F2NO4 B1320525 2,4-Difluoro-5-nitrophenyl propionate CAS No. 924868-80-4

2,4-Difluoro-5-nitrophenyl propionate

Cat. No. B1320525
CAS RN: 924868-80-4
M. Wt: 231.15 g/mol
InChI Key: QUJZSZNNEUTLIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-5-nitrophenyl propionate is a chemical compound with the molecular formula C9H7F2NO4 and a molecular weight of 231.16 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-5-nitrophenyl propionate can be represented by the SMILES string: CCC(=O)OC1=C(C=C(C(=C1)N+[O-])F)F . This indicates that the compound contains a propionate group (CCC(=O)O-) attached to a 2,4-difluoro-5-nitrophenyl group.

Scientific Research Applications

I apologize, but it seems that there is limited information available online regarding the specific scientific research applications of 2,4-Difluoro-5-nitrophenyl propionate in various fields. This compound is used in proteomics research, as indicated by one of the suppliers, Santa Cruz Biotechnology . However, detailed applications in distinct fields are not readily available in the search results.

Safety and Hazards

While specific safety and hazard information for 2,4-Difluoro-5-nitrophenyl propionate is not available, it’s important to handle all chemicals with care, using personal protective equipment and working in a well-ventilated area .

Future Directions

Research on 2,4-Difluoro-5-nitrophenyl propionate and related compounds is ongoing. For instance, a study has identified mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 as druggable candidates for a related compound, suggesting potential anticancer implications . Additionally, advances in difluoromethylation processes have been made, which could impact the synthesis of such compounds .

properties

IUPAC Name

(2,4-difluoro-5-nitrophenyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-2-9(13)16-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJZSZNNEUTLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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